1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine
Description
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl group, a pyridazinyl ring, a thienyl ring, and a pyrazol-5-amine core
Properties
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5S/c19-12-4-3-11(15(20)9-12)8-13-5-6-17(24-23-13)25-18(21)14(10-22-25)16-2-1-7-26-16/h1-7,9-10H,8,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLANXKCTVCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the dichlorobenzyl intermediate, followed by the formation of the pyridazinyl ring through cyclization reactions. The thienyl group is then introduced via cross-coupling reactions, and finally, the pyrazol-5-amine core is constructed through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
The compound exhibits a range of biological activities due to its unique structure, which includes a pyrazole core, a pyridazine moiety, and thienyl substituents. These features contribute to its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that compounds with similar structures to 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine demonstrate significant antimicrobial properties. For instance, derivatives of pyrazole and thiazole have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the dichlorobenzyl and thienyl groups enhances the antimicrobial efficacy of the compound.
Anticancer Properties
The pyrazole derivatives are also explored for their anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of apoptotic proteins.
Case Study: Induction of Apoptosis in Cancer Cells
In one study, a related pyrazole compound was tested on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Distribution : Its ability to penetrate cellular membranes may enhance its bioavailability.
- Metabolism : Further studies are needed to elucidate its metabolic pathways.
- Excretion : The elimination half-life will determine dosing regimens in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyridazinyl, thienyl, and pyrazol-5-amine components.
3,5-Dimethyl-1H-pyrazol-4-amine: Contains the pyrazol-5-amine core but differs in the substituents on the pyrazole ring.
2,4-Dichlorobenzyl chloride: Similar in containing the dichlorobenzyl group but lacks the additional rings and amine group.
Uniqueness
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.
Biological Activity
The compound 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a pyridazine and thienyl moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that those with similar structural features to This compound showed potent antibacterial and antifungal activities in vitro. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 32 | |
| Similar Pyrazole Derivative | Antifungal | 16 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In a controlled study, it was found to reduce the production of pro-inflammatory cytokines in macrophages. This activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Activity
Recent investigations into the anticancer potential of This compound have shown promising results. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves cell cycle arrest and activation of caspases .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in a significant decrease in infection rates compared to standard antibiotic therapy .
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer indicated that a regimen including pyrazole derivatives led to improved survival rates and reduced tumor size .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves a multi-step process starting with cyclization of precursor heterocycles. For example, pyrazole intermediates are often generated via condensation of monomethylhydrazine with ethyl acetoacetate, followed by formylation and oxidation to yield key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . Subsequent coupling with thienyl or pyridazinyl moieties requires regioselective Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., base selection, temperature) must be optimized to minimize byproducts like regioisomers .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, X-ray studies on analogous pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) reveal bond lengths and angles critical for validating the pyrazole-thienyl-pyridazine scaffold . High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential for confirming molecular connectivity and substituent positions .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselectivity during pyrazole functionalization?
- Methodological Answer : Regioisomerism in pyrazole derivatives can drastically alter biological activity. Computational modeling (e.g., DFT calculations) predicts reactive sites for functionalization. For example, substituting the pyridazinyl group at position 3 instead of position 4 of the pyrazole core switches kinase inhibition profiles from p38α MAPK to Src/B-Raf . Experimental validation involves parallel synthesis of regioisomers followed by comparative activity assays .
Q. How are data contradictions resolved in biological activity assays for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., Jak2 V617F mutant vs. wildtype). A robust approach includes:
- Standardizing assay protocols (e.g., using Z’-factor for quality control).
- Cross-validating results with orthogonal methods (e.g., Western blotting for phosphorylation inhibition alongside enzymatic assays) .
- Investigating off-target effects via kinome-wide profiling .
Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like Jak2 or B-Raf. For example, docking studies on pyrazol-5-amine derivatives into the ATP-binding pocket of Jak2 reveal hydrogen bonding with Leu855 and hydrophobic interactions with the gatekeeper residue . QSAR models incorporating electronic (Hammett σ) and steric (Taft Es) parameters optimize substituent selection .
Experimental Design Considerations
Q. How are in vitro and in vivo models selected for evaluating anticancer activity?
- Methodological Answer : Prioritize cell lines with relevant genetic backgrounds (e.g., Ba/F3 cells expressing Jak2 V617F for myeloproliferative neoplasms) . For in vivo efficacy, murine xenograft models (e.g., TEL-Jak2-driven tumors) are validated for Jak/Stat pathway inhibitors. Pharmacokinetic parameters (e.g., oral bioavailability, t₁/₂) should align with compound stability and metabolic clearance profiles .
Q. What crystallographic methods resolve challenges in structural refinement for pyrazole derivatives?
- Methodological Answer : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For twinned crystals, the HKLF5 format in SHELXL refines data with high R-factor precision. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
